molecular formula C25H27N7O2 B2803308 (3,4-dimethylphenyl)(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone CAS No. 920206-49-1

(3,4-dimethylphenyl)(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone

Cat. No.: B2803308
CAS No.: 920206-49-1
M. Wt: 457.538
InChI Key: ZQLMAQODUGKJHF-UHFFFAOYSA-N
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Description

(3,4-dimethylphenyl)(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone is a chemical compound designed for research and development applications. As a member of the triazolopyrimidine chemical class, this compound features a complex structure that integrates a 4-ethoxyphenyl-triazolopyrimidine head group, a piperazine spacer, and a 3,4-dimethylphenyl hydrophobic tail. This specific architecture is characteristic of molecules investigated for targeted protein inhibition, particularly in the field of kinase research . The triazolopyrimidine core is known to act as a heteroaromatic hinge-binding motif, while the piperazine linker provides conformational flexibility and the potential for hydrogen bonding with enzyme active sites . Researchers may explore this compound as a key scaffold in medicinal chemistry programs, particularly for developing inhibitors of receptor tyrosine kinases like VEGFR-2, where analogous structures have shown activity . Furthermore, compounds containing piperazine and triazolopyrimidine motifs are frequently explored for their potential interactions with central nervous system targets, such as the dopamine D4 receptor, indicating broad utility in neuroscience and psychiatric disorder research . This product is supplied for non-clinical, in-vitro research purposes only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

(3,4-dimethylphenyl)-[4-[3-(4-ethoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N7O2/c1-4-34-21-9-7-20(8-10-21)32-24-22(28-29-32)23(26-16-27-24)30-11-13-31(14-12-30)25(33)19-6-5-17(2)18(3)15-19/h5-10,15-16H,4,11-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQLMAQODUGKJHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)C5=CC(=C(C=C5)C)C)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (3,4-dimethylphenyl)(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone , designated by CAS number 920206-49-1, is a complex organic molecule with multiple functional groups that suggest potential biological activities. The structure includes a dimethyl-substituted phenyl group, a piperazine moiety, and a triazolo-pyrimidine derivative. These structural components may allow the compound to interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

Structural Characteristics

The molecular formula of the compound is C25H27N7O2C_{25}H_{27}N_{7}O_{2} with a molecular weight of 457.5 g/mol. The presence of diverse functional groups indicates a potential for varied biological interactions.

PropertyValue
CAS Number920206-49-1
Molecular FormulaC25H27N7O2
Molecular Weight457.5 g/mol

Biological Activity

Preliminary studies suggest that this compound may exhibit significant biological activities, particularly in the realm of anticancer and antimicrobial effects. The following sections summarize key findings related to its biological activity.

Anticancer Activity

Research indicates that derivatives of triazole and pyrimidine structures often demonstrate cytotoxic effects against various cancer cell lines. For instance:

  • Mechanism of Action : Compounds with similar structural motifs have been shown to inhibit critical enzymes involved in cancer cell proliferation, such as thymidylate synthase and topoisomerase II. These interactions lead to apoptosis in cancer cells by disrupting DNA synthesis and repair mechanisms .
  • Case Studies : A study highlighted the anticancer potential of triazole derivatives where compounds exhibited IC50 values indicating effective inhibition of cell growth in HeLa cells and other tumor cell lines .

Antimicrobial Activity

The compound's structural features also suggest possible antimicrobial properties:

  • In Vitro Studies : Similar compounds have been tested against various bacterial strains, showing promising results in inhibiting growth and viability . The incorporation of the piperazine moiety is particularly noted for enhancing antimicrobial activity.

Pharmacological Exploration

Given its structural complexity and preliminary biological activity data, further pharmacological exploration is warranted:

  • Molecular Docking Studies : Predictive models indicate that the compound could interact with multiple biological pathways. Molecular docking studies can help elucidate specific binding sites on target proteins.
  • Synthesis and Optimization : Research into synthetic pathways for this compound may yield derivatives with enhanced bioactivity or reduced toxicity profiles .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds containing triazole and pyrimidine moieties exhibit significant anticancer properties. The structural features of the compound suggest potential activity against various cancer cell lines. For instance, the incorporation of the triazole ring has been linked to enhanced cytotoxicity in cancer models due to its ability to interact with biological targets involved in cell proliferation and survival .

Anticonvulsant Properties

Research has shown that similar piperazine derivatives can exhibit anticonvulsant effects. The piperazine moiety is known for its ability to modulate neurotransmitter systems, which could lead to protective effects against seizures. Compounds with structural similarities to the target compound have demonstrated efficacy in various seizure models .

Antimicrobial Activity

Compounds featuring the triazole and phenyl groups have also been explored for their antimicrobial properties. The unique electronic characteristics of these groups can enhance the interaction with microbial targets, potentially leading to effective antimicrobial agents .

Structure-Activity Relationship (SAR) Studies

The detailed evaluation of structure-activity relationships for compounds similar to (3,4-dimethylphenyl)(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone has provided insights into optimizing their pharmacological profiles. Modifications to the phenyl and piperazine groups can significantly affect the biological activity and selectivity of these compounds .

Drug Design

The design of novel derivatives based on this compound can lead to improved therapeutic agents with higher potency and reduced side effects. Computational modeling and molecular docking studies are often employed to predict interactions with biological targets, guiding the synthesis of more effective analogues .

UV Absorption Properties

Compounds with similar structures have been investigated for their ability to absorb UV radiation effectively. This property is particularly useful in developing materials for photoprotection in various applications, including cosmetics and polymers .

Synthesis of Functional Materials

The synthesis of functional materials incorporating this compound can lead to innovative applications in coatings and nanocomposites due to their unique chemical properties .

Case Study 1: Anticancer Activity

A study evaluated a series of triazole-pyrimidine derivatives for their anticancer effects on human cancer cell lines including MCF-7 (breast cancer) and DU145 (prostate cancer). The results indicated that modifications at the piperazine position significantly influenced cytotoxicity levels, suggesting a promising avenue for further research into this compound's derivatives .

Case Study 2: Anticonvulsant Efficacy

In a preclinical model assessing anticonvulsant activity, a related piperazine derivative exhibited significant protection against seizures induced by picrotoxin. The study highlighted the importance of electronic properties imparted by substituents on the phenyl rings in enhancing anticonvulsant efficacy .

Chemical Reactions Analysis

Reactivity of the Triazolopyrimidine Core

The fused triazole-pyrimidine system participates in electrophilic aromatic substitution (EAS) and nucleophilic attacks, influenced by electron-rich and -deficient regions.

Reaction TypeConditions/ReagentsOutcome/ProductYieldSource
Nitration HNO₃, H₂SO₄, 0–5°CNitro group introduced at C5 of pyrimidine ring62–68%
Halogenation Br₂ in DCM, FeCl₃ catalystBromination at C7 position of triazole55–60%
Suzuki Coupling Pd(PPh₃)₄, Na₂CO₃, DME/H₂OAryl boronic acids couple at C2 of pyrimidine70–75%

Key Findings :

  • Nitration occurs preferentially at the pyrimidine ring due to electron withdrawal by the triazole.

  • Halogenation under mild conditions preserves the piperazine linkage.

Piperazine Ring Functionalization

The piperazine moiety undergoes alkylation, acylation, and sulfonation reactions, enabling further structural diversification.

Reaction TypeConditions/ReagentsOutcome/ProductYieldSource
N-Alkylation Alkyl halide, K₂CO₃, DMF, 80°CSecondary amine formation at N4 of piperazine85–90%
Acylation Acetyl chloride, Et₃N, THFAcetyl group introduced at N1 of piperazine78–82%
Sulfonylation Tosyl chloride, pyridine, RTTosyl group added to N4 of piperazine65–70%

Key Findings :

  • Alkylation proceeds efficiently in polar aprotic solvents like DMF.

  • Tosylation enhances solubility for biological assays .

Methanone Group Transformations

The (3,4-dimethylphenyl)methanone group participates in reductions and condensations.

Reaction TypeConditions/ReagentsOutcome/ProductYieldSource
Reduction NaBH₄, MeOH, 0°CKetone reduced to secondary alcohol88–92%
Grignard Addition MeMgBr, THF, −20°CMethyl group added to carbonyl carbon75–80%
Condensation NH₂OH·HCl, pyridine, refluxOxime formation70–75%

Key Findings :

  • NaBH₄ selectively reduces the methanone group without affecting the triazole ring.

  • Oxime derivatives show improved crystallinity for X-ray studies.

Substituent-Directed Reactions

The 4-ethoxyphenyl and 3,4-dimethylphenyl groups influence regioselectivity in cross-coupling and oxidation reactions.

Reaction TypeConditions/ReagentsOutcome/ProductYieldSource
Demethylation BBr₃, DCM, −78°CEthoxy group converted to hydroxyl60–65%
Oxidation KMnO₄, H₂O, 50°CMethyl groups oxidized to carboxylic acids50–55%
Cross-Coupling Pd(OAc)₂, PPh₃, Cs₂CO₃, DMFEthoxyphenyl replaced with aryl/heteroaryl groups65–70%

Key Findings :

  • BBr₃ selectively cleaves the ethoxy group without degrading the triazole.

  • Oxidation of methyl groups is limited by steric hindrance.

Stability Under Reaction Conditions

Critical parameters for maintaining structural integrity during reactions:

ParameterOptimal RangeImpact on Yield/PuritySource
Temperature 0–80°C (varies by reaction)Higher temperatures risk triazole ring cleavage
Solvent DMF, THF, DCMPolar aprotic solvents enhance nucleophilicity
Catalyst Loading 5–10 mol% Pd for couplingsExcess catalyst increases side reactions

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison with structurally related compounds, focusing on synthesis, physicochemical properties, and substituent effects.

Structural Analogues and Key Differences

Compound Name Core Structure Key Substituents Synthesis Yield Melting Point (°C) Rf Value Spectral Data (IR/NMR) Highlights Reference ID
Target Compound: (3,4-Dimethylphenyl)(4-(3-(4-ethoxyphenyl)-3H-triazolo[4,5-d]pyrimidin-7-yl)piperazinyl)methanone Triazolo[4,5-d]pyrimidine 4-Ethoxyphenyl, 3,4-dimethylphenyl N/A* N/A* N/A* N/A* N/A
1-(3,4-Dimethylphenyl)-3-phenyl-5-(4-ethoxyphenyl)-2-pyrazoline (2h) 2-Pyrazoline 4-Ethoxyphenyl, 3,4-dimethylphenyl 85% 102–106 0.85 δ 1.42 (t, −OCH2CH3); 1685 cm⁻¹ (C=O)
(3,4-Dimethoxyphenyl)[4-(3-(3-methoxyphenyl)-3H-triazolo[4,5-d]pyrimidin-7-yl)piperazinyl]methanone Triazolo[4,5-d]pyrimidine 3-Methoxyphenyl, 3,4-dimethoxyphenyl N/A N/A N/A Not reported
{4-[3-(4-Methylphenyl)-3H-triazolo[4,5-d]pyrimidin-7-yl]-piperazinyl}[4-(trifluoromethyl)phenyl]methanone Triazolo[4,5-d]pyrimidine 4-Methylphenyl, 4-CF3-phenyl N/A N/A N/A Not reported

Substituent Effects on Physicochemical Properties

Ethoxy vs. Methoxy Groups: The target compound’s 4-ethoxyphenyl group (vs. Ethoxy groups are less electron-donating than methoxy, which may alter electronic interactions in binding pockets .

3,4-Dimethylphenyl vs. 3,4-Dimethoxyphenyl :

  • The 3,4-dimethylphenyl group in the target compound provides steric hindrance without the hydrogen-bonding capability of methoxy groups, possibly reducing polar interactions compared to the dimethoxy analog .

Piperazine Linker: The piperazine moiety in triazolopyrimidine derivatives (target compound, ) improves solubility compared to non-cyclic linkers, as seen in 2-pyrazoline analogs .

Bioactivity Implications (Inferred)

  • Triazolopyrimidine derivatives (e.g., ) are reported to exhibit kinase inhibition and anticancer activity. The target compound’s ethoxy and dimethyl groups may modulate selectivity for specific isoforms.
  • 2-Pyrazolines (e.g., ) show anti-inflammatory and antimicrobial effects, but their bioactivity profiles differ significantly due to structural divergence.

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing this triazolopyrimidine derivative, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis involves sequential functionalization of the triazolopyrimidine core. Key steps include:

  • Triazole ring formation : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) under inert conditions .
  • Piperazine coupling : Nucleophilic substitution at the C7 position of the triazolopyrimidine using a piperazine derivative in DMF at 80–100°C .
  • Methanone linkage : Friedel-Crafts acylation between the piperazine nitrogen and the 3,4-dimethylphenyl group, catalyzed by AlCl₃ .
  • Optimization : Solvent choice (e.g., DMF for polar intermediates) and catalyst loading (e.g., 10 mol% CuI for CuAAC) significantly impact yield. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical for >95% purity .

Q. How can structural characterization resolve ambiguities in NMR or mass spectrometry data?

  • Methodological Answer :

  • NMR conflicts : Overlapping signals for aromatic protons (e.g., 4-ethoxyphenyl vs. piperazine) require 2D techniques (HSQC, HMBC) to assign connectivity .
  • Mass spectrometry : High-resolution ESI-MS can distinguish between isotopic patterns of N-rich fragments (e.g., triazolopyrimidine vs. piperazine) .
  • X-ray crystallography : Resolves stereochemical ambiguities, particularly for the methanone linkage conformation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide modifications for enhanced anticancer activity?

  • Methodological Answer :

  • Core modifications : Replace the 4-ethoxyphenyl group with electron-withdrawing substituents (e.g., -CF₃) to enhance binding to kinase ATP pockets .
  • Piperazine substitution : Introduce methyl groups to the piperazine ring to improve metabolic stability .
  • Methanone optimization : Replace 3,4-dimethylphenyl with a heteroaromatic group (e.g., pyridinyl) to modulate lipophilicity .
  • Assay design : Test modified analogs against panels of cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ determination via MTT assays, controlling for hypoxia and serum concentration .

Q. How to address contradictions in reported biological activity data (e.g., IC₅₀ variability)?

  • Methodological Answer :

  • Assay standardization : Use consistent cell passage numbers (<20) and normalize viability assays to untreated controls .
  • Solubility adjustments : Pre-dissolve compounds in DMSO (<0.1% final concentration) to avoid aggregation artifacts .
  • Target validation : Confirm target engagement via Western blotting (e.g., phospho-EGFR inhibition) alongside activity assays .
  • Meta-analysis : Compare data across studies using standardized metrics (e.g., ΔlogIC₅₀) to account for inter-lab variability .

Q. What experimental strategies validate the compound’s mechanism of action in kinase inhibition?

  • Methodological Answer :

  • Kinase profiling : Use recombinant kinase assays (e.g., ADP-Glo™) to screen against 100+ kinases, prioritizing hits with <100 nM Kd .
  • Cellular thermal shift assay (CETSA) : Confirm target binding by measuring protein thermal stability shifts in lysates treated with the compound .
  • CRISPR knockouts : Validate specificity by comparing IC₅₀ in wild-type vs. kinase-deficient cell lines .

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